molecular formula C15H20N2O3 B2437211 N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361863-25-2

N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2437211
CAS No.: 2361863-25-2
M. Wt: 276.336
InChI Key: URLABTFIFCPFOI-UHFFFAOYSA-N
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Description

N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable target for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring. One common method involves the reaction of 2-methylfuran with an appropriate aldehyde to form the furan ring. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the coupling of the furan and piperidine rings with a carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the carboxamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a carboxamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-14(18)17-7-4-12(5-8-17)15(19)16-10-13-6-9-20-11(13)2/h3,6,9,12H,1,4-5,7-8,10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLABTFIFCPFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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